1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate
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Overview
Description
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a benzodioxole ring fused to a methylcrotonate moiety, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate typically involves the esterification of 1,3-benzodioxole-5-carboxylic acid with 2-methylcrotonic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor in the synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate.
2-Methylcrotonic acid: Another precursor used in the synthesis.
Piperonyl acetate: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a benzodioxole ring and a methylcrotonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
84604-39-7 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H14O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h3-6H,7-8H2,1-2H3/b9-3+ |
InChI Key |
RZTAHPNFDCBEER-YCRREMRBSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC=C(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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